molecular formula C8H5NO4 B3255211 5-Nitro-3-Benzofuranone CAS No. 25158-68-3

5-Nitro-3-Benzofuranone

Cat. No. B3255211
CAS RN: 25158-68-3
M. Wt: 179.13 g/mol
InChI Key: ROBFLDVWFBLZKV-UHFFFAOYSA-N
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Description

5-Nitro-3-Benzofuranone is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Synthesis Analysis

5-Nitro-3-Benzofuranone is formed during the nitration of 2-coumaranone with nitrating acid . The 5-amino-3H-benzofuran-2-one can be obtained from the nitro compound using catalytic hydrogenation at a palladium catalyst . Lactones such as 2-coumaranone are readily cleaved by nucleophiles, leading to ring opening .


Molecular Structure Analysis

The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

5-Nitro-3-Benzofuranone reacts with secondary amines to form 2 . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Mechanism of Action

While the specific mechanism of action for 5-Nitro-3-Benzofuranone is not mentioned in the sources, benzofuran compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . This suggests that 5-Nitro-3-Benzofuranone and its derivatives could be a promising area for future research.

properties

IUPAC Name

5-nitro-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-7-4-13-8-2-1-5(9(11)12)3-6(7)8/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBFLDVWFBLZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50308664
Record name 5-Nitro-3-Benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50308664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-3-Benzofuranone

CAS RN

25158-68-3
Record name NSC206602
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206602
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Nitro-3-Benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50308664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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